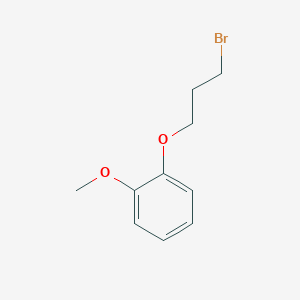

1-(3-Bromopropoxy)-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromopropoxy)-2-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, featuring a methoxy group at the second position and a bromopropoxy group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-methoxyphenol+1,3-dibromopropaneK2CO3,DMFthis compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Bromopropoxy)-2-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to form the corresponding propoxy derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Formation of 1-(3-azidopropoxy)-2-methoxybenzene.

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 1-(3-propoxy)-2-methoxybenzene.

Applications De Recherche Scientifique

1-(3-Bromopropoxy)-2-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.

Medicinal Chemistry:

Mécanisme D'action

The mechanism of action of 1-(3-Bromopropoxy)-2-methoxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms.

Comparaison Avec Des Composés Similaires

1-(3-Bromopropoxy)-2-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

1-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with the methoxy group at the fourth position.

1-(3-Bromopropoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-(3-Bromopropoxy)-2-methoxybenzene is unique due to the presence of both a bromopropoxy and a methoxy group on the benzene ring

Activité Biologique

1-(3-Bromopropoxy)-2-methoxybenzene, also known by its CAS number 67563-72-8, is an organic compound with potential biological activities that merit detailed exploration. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and a bromopropoxy substituent on a benzene ring. Its molecular formula is C11H15BrO2, and it has a molecular weight of approximately 273.14 g/mol. The presence of the bromine atom and the ether functional group suggests possible interactions with biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where the bromine atom acts as a leaving group. The general synthetic route involves the reaction of 2-methoxyphenol with 3-bromopropanol in the presence of a base, such as sodium hydroxide, to facilitate the ether formation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzene derivatives have shown effectiveness against various bacterial strains by disrupting quorum sensing (QS) mechanisms in pathogens like Pseudomonas aeruginosa . This suggests that this compound may also possess similar QS inhibitory properties.

The biological activity of this compound likely involves interaction with specific cellular targets:

- Quorum Sensing Inhibition : By interfering with bacterial communication systems, it may reduce pathogenicity and biofilm formation.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through oxidative stress mechanisms.

Study on Antimicrobial Activity

A study focused on the synthesis of various benzoxazole derivatives highlighted their ability to inhibit QS in Pseudomonas aeruginosa. The findings suggest that modifications to the benzene ring can enhance antimicrobial efficacy . This supports the hypothesis that this compound could be explored as a QS inhibitor.

Anticancer Research

In vitro studies examining the effects of methoxy-substituted phenolic compounds on cancer cell lines demonstrated significant cytotoxicity. For instance, extracts from propolis containing similar structures showed promising results against B16F10 melanoma cells . While specific data on this compound is sparse, these findings indicate potential avenues for further research.

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 273.14 g/mol | Varies based on structure |

| Antimicrobial Activity | Potentially effective | Confirmed in similar compounds |

| Anticancer Activity | Needs further investigation | Documented in methoxylated phenols |

| Mechanism of Action | QS inhibition & apoptosis | Similar pathways |

Propriétés

IUPAC Name |

1-(3-bromopropoxy)-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYOBINAKRYPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519235 |

Source

|

| Record name | 1-(3-Bromopropoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67563-72-8 |

Source

|

| Record name | 1-(3-Bromopropoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.